Chromatographic Resolution: System Suitability Requirement
The USP monograph for Cefaclor Capsules mandates a minimum resolution of 2.5 between the cefaclor peak and the cefaclor delta-3 isomer peak during system suitability testing [1]. This quantitative requirement directly compares the chromatographic separation of Delta-3-Cefaclor from the parent drug, establishing a critical, pharmacopoeial-defined benchmark that must be met for assay validity. The relative retention time for cefaclor delta-3 isomer is about 1.35 under the specified LC conditions (C18 column, mobile phase with sodium 1-pentanesulfonate, UV detection at 265 nm) [1].
Relative retention time ~1.35
| Evidence Dimension | Chromatographic Resolution (HPLC) |
|---|---|
| Target Compound Data | Delta-3-Cefaclor peak resolution from Cefaclor: ≥ 2.5 |
| Comparator Or Baseline | Cefaclor (parent drug) peak |
| Quantified Difference | Resolution factor (Rs) ≥ 2.5 |
| Conditions | USP Cefaclor Capsules monograph; LC with 4.6-mm × 25-cm, 5-μm L1 column; UV detection at 265 nm; flow rate 1.5 mL/min; System suitability solution containing 0.3 mg/mL each of USP Cefaclor RS and USP Cefaclor Delta-3 Isomer RS [1]. |
Why This Matters
This specification is a regulatory gatekeeper: failure to achieve Rs ≥ 2.5 invalidates the assay, making procurement of a compliant Delta-3-Cefaclor standard essential for any lab performing USP/EP cefaclor testing.
- [1] United States Pharmacopeia (USP), Cefaclor Capsules monograph, System Suitability section. View Source
